molecular formula C19H26N2S B5129172 1-[(3-Methyl-1-adamantyl)methyl]-3-phenylthiourea

1-[(3-Methyl-1-adamantyl)methyl]-3-phenylthiourea

Cat. No.: B5129172
M. Wt: 314.5 g/mol
InChI Key: RVNZKWMVGLEQMP-UHFFFAOYSA-N
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Description

1-[(3-Methyl-1-adamantyl)methyl]-3-phenylthiourea is a compound that belongs to the class of adamantane derivatives Adamantane is a unique structure characterized by its diamond-like framework, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methyl-1-adamantyl)methyl]-3-phenylthiourea typically involves the reaction of 1-adamantylmethylamine with phenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction proceeds smoothly at room temperature, yielding the desired thiourea derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methyl-1-adamantyl)methyl]-3-phenylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(3-Methyl-1-adamantyl)methyl]-3-phenylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-Methyl-1-adamantyl)methyl]-3-phenylthiourea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The adamantane moiety enhances the compound’s stability and facilitates its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Methyl-1-adamantyl)methyl]-3-phenylthiourea is unique due to its combination of the adamantane core with a thiourea functional group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

IUPAC Name

1-[(3-methyl-1-adamantyl)methyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2S/c1-18-8-14-7-15(9-18)11-19(10-14,12-18)13-20-17(22)21-16-5-3-2-4-6-16/h2-6,14-15H,7-13H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNZKWMVGLEQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)CC(C3)(C2)CNC(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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